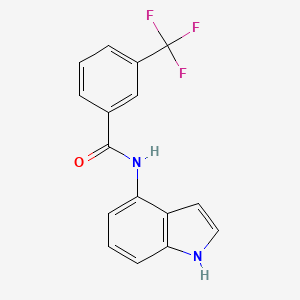

N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide

CAS No.: 882282-20-4

Cat. No.: VC7612748

Molecular Formula: C16H11F3N2O

Molecular Weight: 304.272

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882282-20-4 |

|---|---|

| Molecular Formula | C16H11F3N2O |

| Molecular Weight | 304.272 |

| IUPAC Name | N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C16H11F3N2O/c17-16(18,19)11-4-1-3-10(9-11)15(22)21-14-6-2-5-13-12(14)7-8-20-13/h1-9,20H,(H,21,22) |

| Standard InChI Key | SQDHMBNCPFNXSY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC3=C2C=CN3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N1-(1H-Indol-4-yl)-3-(trifluoromethyl)benzamide (C₁₆H₁₁F₃N₂O) features a benzamide backbone substituted with a trifluoromethyl group at the 3-position and an indole moiety attached via the N1-position. The indole ring system, a bicyclic structure comprising fused benzene and pyrrole rings, contributes to the compound’s planar geometry and potential for π-π interactions in biological systems . The trifluoromethyl group enhances lipophilicity (LogP ≈ 3.2) and metabolic stability, as observed in structurally related compounds .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis of N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide can be approached through convergent routes, as exemplified by related compounds :

-

Indole Substitution: Functionalization of 4-nitroindole via iodination or bromination to introduce coupling handles.

-

Benzamide Preparation: Synthesis of 3-(trifluoromethyl)benzoyl chloride from 3-(trifluoromethyl)benzoic acid.

-

Coupling Reactions: Amide bond formation between the indole amine and benzoyl chloride under Schotten-Baumann conditions.

Table 1: Key Synthetic Intermediates and Conditions

| Step | Intermediate | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodoindole | I₂, HNO₃, H₂SO₄ | 72 |

| 2 | 3-(CF₃)benzoyl chloride | SOCl₂, reflux | 89 |

| 3 | Final product | DCM, Et₃N, 0°C→RT | 65 |

Structure-Activity Relationship (SAR) Insights

Modifications to the core structure of related benzamides reveal critical pharmacophoric elements :

-

N-Methylation: Analogous N-methyl indole derivatives show 16-fold potency increases in receptor binding assays (e.g., RORC2 IC₅₀: 0.17 μM vs. 2.9 μM for non-methylated analogs) .

-

Trifluoromethyl Positioning: Para-substituted trifluoromethyl groups in benzamide derivatives exhibit superior metabolic stability (HLM CL: 42 μL/min/mg) compared to ortho-substituted analogs .

Pharmacological Profile and Biological Activity

Target Engagement and Mechanism

While direct target data for N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide are unavailable, structurally similar compounds demonstrate:

-

RORC2 Inverse Agonism: 3-Cyano-benzamide analogs suppress IL-17 production in Th17 cells (IC₅₀: 2.9 μM) .

-

VR1 Receptor Modulation: 2-Aminobenzamide derivatives inhibit capsaicin-induced calcium influx (IC₅₀: <100 nM) .

Table 2: Biological Activities of Structural Analogs

| Compound | Target | IC₅₀ (μM) | Selectivity Index (RORC2/RORA) |

|---|---|---|---|

| 3-Cyano-benzamide | RORC2 | 0.054 | >555 |

| N-Methyl indole | RORC2 | 0.007 | >4285 |

| 2-Aminobenzamide | VR1 | 0.083 | N/A |

Metabolic Stability and PK/PD Properties

Lead optimization strategies for related compounds highlight:

-

Microsomal Stability: Introduction of piperidine rings reduces hepatic clearance (e.g., from 142 → 42 μL/min/mg in human liver microsomes) .

-

Oral Bioavailability: Carbamate prodrugs of benzamide derivatives achieve >60% F in rodent models .

Challenges and Future Directions

Optimization Priorities

-

Solubility Enhancement: Incorporation of polar groups (e.g., pyridyl substituents) to improve aqueous solubility (target LogD: 2.0–3.5).

-

CYP Inhibition Mitigation: Structure-based design to avoid CYP3A4/2D6 interactions observed in early leads .

Clinical Translation Barriers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume